3-(Bromomethyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-methylphenol is an organic compound with the molecular formula C8H9BrO It is a derivative of phenol, where the phenolic ring is substituted with a bromomethyl group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methylphenol typically involves the bromination of 2-methylphenol (o-cresol). One common method is as follows:
Bromination: 2-methylphenol is reacted with bromine in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methylphenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products Formed
Nucleophilic Substitution: Substituted phenols, amines, or ethers depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2-methylphenol or other reduced derivatives.
Scientific Research Applications
3-(Bromomethyl)-2-methylphenol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phenolic compounds.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methylphenol involves its reactivity towards nucleophiles and its ability to undergo oxidation and reduction reactions. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function . The phenolic hydroxyl group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)phenol: Similar structure but with the bromomethyl group at the second position.
4-(Bromomethyl)phenol: Similar structure but with the bromomethyl group at the fourth position.
3-(Chloromethyl)-2-methylphenol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-2-methylphenol is unique due to the specific positioning of the bromomethyl and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
Molecular Formula |
C8H9BrO |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9BrO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,5H2,1H3 |
InChI Key |
CVKUTECBPPMFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.